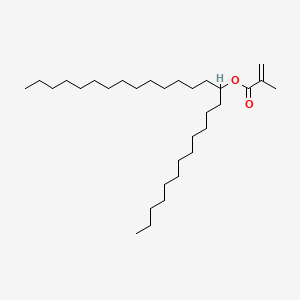
Dodecylpentadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylpentadecyl methacrylate is a compound that belongs to the family of methacrylate esters. It is a colorless liquid that is less dense than water and insoluble in water . This compound is a mixture of esters of methacrylic acid, specifically dodecyl methacrylate and pentadecyl methacrylate . Methacrylate esters are widely used in various industrial applications due to their ability to polymerize and form durable, flexible materials.
Métodos De Preparación
The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Dodecylpentadecyl methacrylate has a wide range of applications in scientific research and industry:
Biomedical Applications: Methacrylate polymers are used in medical devices, drug delivery systems, and tissue engineering due to their biocompatibility and tunable properties.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives that require strong adhesion, flexibility, and resistance to chemicals and weathering.
Environmental Remediation: Methacrylate-based materials are employed in environmental applications such as water purification and soil stabilization.
Mecanismo De Acción
The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparación Con Compuestos Similares
Dodecylpentadecyl methacrylate can be compared with other methacrylate esters such as:
n-Dodecyl methacrylate: Similar in structure but contains only the dodecyl ester of methacrylic acid.
Lauryl methacrylate: Another methacrylate ester with a similar structure but different chain length.
The uniqueness of this compound lies in its combination of dodecyl and pentadecyl esters, which can impart unique properties to the resulting polymers, such as enhanced flexibility and hydrophobicity .
Propiedades
Número CAS |
94248-42-7 |
|---|---|
Fórmula molecular |
C31H60O2 |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
heptacosan-13-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |
Clave InChI |
JEBMFONDEFPKAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



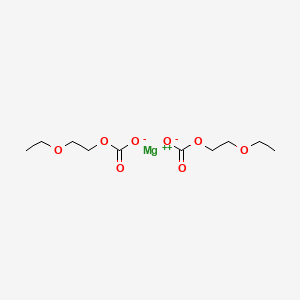
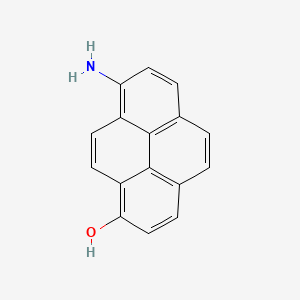
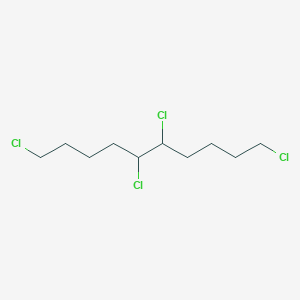
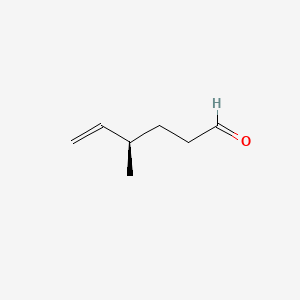
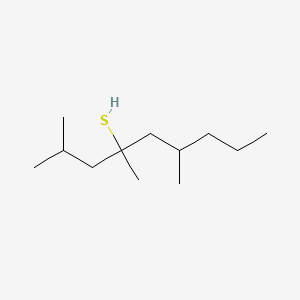
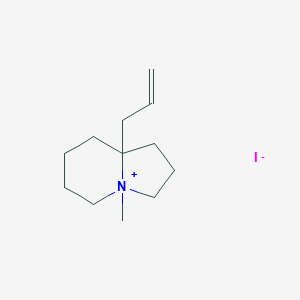

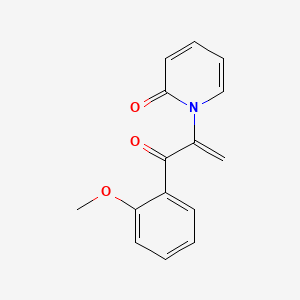
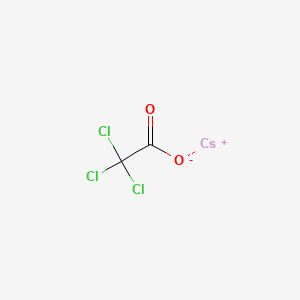
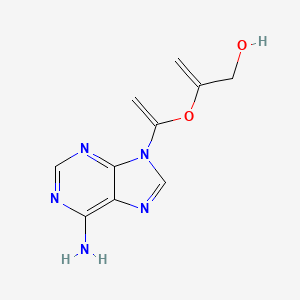
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


